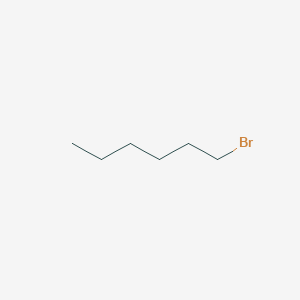

1-Bromohexane

Description

Propriétés

IUPAC Name |

1-bromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021929 | |

| Record name | 1-Bromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |

| Record name | 1-Bromohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.9 [mmHg] | |

| Record name | 1-Bromohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-25-1 | |

| Record name | 1-Bromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVA0FAX7GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromohexane, also known as n-hexyl bromide, is a colorless to pale yellow liquid organohalide.[1] With the chemical formula C6H13Br, it is an important intermediate and reagent in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[2][3] Its utility stems from its ability to act as an alkylating agent, introducing the hexyl group into various molecular scaffolds.[4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows to support its application in research and development.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, storage, and use in various experimental setups. A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C6H13Br | [5] |

| Molecular Weight | 165.07 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Odor | Pleasant odor | [6] |

| Melting Point | -85 °C | [2][7][8] |

| Boiling Point | 154-158 °C | [2][7][9] |

| Density | 1.176 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.448 | [2][7][9] |

| Vapor Pressure | <10 mmHg at 20 °C | [2][7][10] |

| Vapor Density | 5.7 (vs air) | [2][7] |

| Flash Point | 57 °C | [8][11] |

| Solubility in water | Insoluble/Immiscible | [2][9][12] |

| Solubility in organic solvents | Soluble in acetone, ether, alcohol, chloroform | [1][3][12] |

Chemical Properties and Reactivity

This compound is a versatile chemical building block due to the reactivity of the carbon-bromine bond. It is classified as a saturated halogenated aliphatic compound.[6]

Key Chemical Reactions:

-

Nucleophilic Substitution: As a primary alkyl halide, this compound readily undergoes SN2 reactions where the bromide ion is displaced by a nucleophile. A notable example is the reaction with potassium fluoride (B91410) to form 1-fluorohexane.[2]

-

Grignard Reagent Formation: this compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, hexylmagnesium bromide. This organometallic reagent is a powerful nucleophile used to form carbon-carbon bonds.[2]

-

Alkylation: It is frequently used as an alkylating agent to introduce a hexyl group into various molecules.[4]

Stability and Storage:

This compound is a stable compound but is incompatible with strong oxidizing agents and strong bases.[2][4] It is also combustible and should be stored in a cool, dry, well-ventilated area away from heat and ignition sources.[1][10]

Experimental Protocols

Synthesis of this compound from 1-Hexanol (B41254)

This protocol describes the synthesis of this compound via the nucleophilic substitution of 1-hexanol using sulfuric acid and hydrobromic acid.

Materials:

-

1-Hexanol

-

Concentrated sulfuric acid

-

48% Hydrobromic acid

-

Sodium bicarbonate solution

-

Calcium chloride

-

Diethyl ether (for optional further purification)

Procedure:

-

With cooling, treat 1 mole of 1-hexanol with 0.5 moles of concentrated sulfuric acid.

-

Slowly add 1.25 moles of 48% hydrobromic acid to the mixture.

-

Reflux the mixture for 6 hours.

-

Perform a steam distillation of the reaction mixture.

-

Separate the this compound layer using a separatory funnel.

-

Wash the crude this compound twice with approximately one-fifth of its volume of cold concentrated sulfuric acid or concentrated hydrochloric acid to remove the dihexyl ether byproduct.

-

Wash the organic layer with water.

-

Neutralize any remaining acid by washing with sodium bicarbonate solution.

-

Wash again with water.

-

Dry the this compound over anhydrous calcium chloride.

-

Purify the final product by distillation.[6]

Caption: Workflow for the synthesis of this compound.

Determination of Density

This protocol outlines a general method for determining the density of a liquid like this compound.

Materials:

-

This compound

-

Graduated cylinder or pycnometer (specific gravity bottle)

-

Electronic balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer.

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer.

-

Record the volume of the liquid accurately. For a pycnometer, the volume is fixed and known.

-

Measure and record the mass of the graduated cylinder or pycnometer containing the this compound.

-

Calculate the mass of the this compound by subtracting the mass of the empty container from the mass of the filled container.

-

Calculate the density using the formula: Density = Mass / Volume.[1][2][7][8]

Caption: Experimental workflow for density determination.

Qualitative Solubility Test

This protocol describes a general procedure to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Solvents to be tested (e.g., water, ethanol, diethyl ether, acetone)

Procedure:

-

Add approximately 1 mL of the solvent to a clean, dry test tube.

-

Add a few drops of this compound to the test tube.

-

Shake the test tube gently to mix the contents.

-

Observe whether the this compound dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble.

Grignard Reagent Formation and Reaction

This protocol provides a general outline for the preparation of hexylmagnesium bromide and its subsequent reaction with an electrophile (e.g., a carbonyl compound).

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Electrophile (e.g., acetone, benzaldehyde)

-

Apparatus for reactions under anhydrous conditions (flame-dried glassware, drying tube)

Procedure: Part A: Formation of the Grignard Reagent

-

Set up a flame-dried round-bottom flask with a reflux condenser and a dropping funnel, all protected by drying tubes.

-

Place magnesium turnings in the flask.

-

Add a small amount of a solution of this compound in anhydrous ether/THF to the magnesium.

-

If the reaction does not start, gently warm the flask or add a small crystal of iodine.

-

Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Part B: Reaction with an Electrophile

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of the electrophile in anhydrous ether/THF to the Grignard reagent with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

-

Perform a workup procedure, typically involving extraction with an organic solvent, washing, drying, and purification of the alcohol product.[15][16][17][18]

Caption: Logical workflow for the Grignard reaction.

Conclusion

This compound is a valuable haloalkane with well-defined physical and chemical properties that make it a staple in organic synthesis. Its ability to participate in nucleophilic substitution and form Grignard reagents allows for the construction of more complex molecules, which is of particular interest to researchers in drug discovery and materials science. The experimental protocols and workflows provided in this guide offer a practical foundation for the effective and safe utilization of this compound in a laboratory setting.

References

- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. CAS 111-25-1: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. homework.study.com [homework.study.com]

- 12. Addition Of 1-Hexene Lab Report - 535 Words | Cram [cram.com]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. CHM1020L Online Manual [chem.fsu.edu]

- 15. odp.library.tamu.edu [odp.library.tamu.edu]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Anti-Markovnikov Synthesis of 1-Bromohexane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the anti-Markovnikov addition of hydrogen bromide (HBr) to 1-hexene (B165129) for the synthesis of 1-bromohexane. This reaction is a cornerstone of organic synthesis, enabling the selective formation of terminal alkyl bromides, which are versatile intermediates in the pharmaceutical and fine chemical industries. This guide details the underlying free-radical mechanism, presents quantitative data from representative syntheses, and provides a detailed experimental protocol.

Core Principles: The Anti-Markovnikov Addition

In the presence of radical initiators, such as peroxides, the addition of HBr to an unsymmetrical alkene like 1-hexene proceeds via a free-radical chain mechanism.[1][2] This pathway deviates from the typical electrophilic addition, which follows Markovnikov's rule, where the bromine atom would add to the more substituted carbon. The "peroxide effect" reverses this regioselectivity, leading to the formation of the anti-Markovnikov product, this compound, where the bromine atom is attached to the terminal carbon.[1][2] This regiochemical control is crucial for the synthesis of specific isomers required in complex molecule synthesis.

The stability of the radical intermediate is the driving force for this regioselectivity. The addition of the bromine radical to the less substituted carbon of 1-hexene results in the formation of a more stable secondary radical intermediate.[1] Conversely, addition to the more substituted carbon would produce a less stable primary radical.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative preparative scale synthesis of this compound via the anti-Markovnikov addition of HBr to 1-hexene.

| Parameter | Value | Reference |

| Yield of this compound | 72% | [3] |

| Product Distribution | [3] | |

| This compound | 90% | [3] |

| 2-Bromohexane | 7% | [3] |

| 3-Bromohexane | 3% | [3] |

| Boiling Point of this compound | 152-154 °C | [3] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the free-radical chain mechanism for the anti-Markovnikov addition of HBr to 1-hexene and a general experimental workflow for its synthesis.

Caption: Free-radical mechanism of anti-Markovnikov addition.

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 1-hexene via a free-radical addition, based on established procedures.

Materials:

-

1-Hexene

-

Hydrogen bromide (48% in acetic acid or as a gas)

-

Benzoyl peroxide (or other suitable radical initiator)

-

Anhydrous solvent (e.g., hexane (B92381) or pentane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser (if heating is required)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-hexene in a suitable anhydrous solvent. Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Initiation: The reaction can be initiated by gentle heating or exposure to UV light, depending on the chosen initiator. For benzoyl peroxide, gentle warming is typically sufficient.

-

Addition of HBr: Slowly add hydrogen bromide to the stirred reaction mixture. The addition should be controlled to maintain a manageable reaction temperature. If using gaseous HBr, it can be bubbled through the solution. If using a solution of HBr in acetic acid, it should be added dropwise.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction and Drying: Separate the organic layer and wash it with water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by distillation.[3]

-

Characterization: The final product should be characterized by spectroscopic methods (e.g., NMR, IR) and its boiling point should be determined to confirm its identity and purity.

Safety Considerations

-

Hydrogen bromide is a corrosive and toxic gas. Handle it in a well-ventilated fume hood.

-

Organic peroxides can be explosive when heated or subjected to shock. Handle with care and store appropriately.

-

1-Hexene is a flammable liquid.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a foundational understanding of the anti-Markovnikov synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

reaction mechanism for 1-bromohexane formation

An In-depth Technical Guide to the Reaction Mechanisms of 1-Bromohexane Formation

Abstract

This compound is a versatile alkylating agent and a crucial intermediate in the synthesis of pharmaceuticals and various organic compounds.[1][2] Its formation is primarily achieved through two distinct reaction pathways: the nucleophilic substitution of 1-hexanol (B41254) and the free-radical bromination of hexane (B92381). This guide provides a detailed examination of the underlying mechanisms of these transformations, supported by experimental protocols and quantitative data. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these synthetic routes.

Nucleophilic Substitution: Synthesis from 1-Hexanol

The most common laboratory preparation of this compound involves the reaction of 1-hexanol with hydrobromic acid (HBr), often generated in situ from sodium bromide and sulfuric acid.[3] This transformation proceeds via a nucleophilic substitution mechanism. While some sources describe it as an S(_N)1 reaction, the involvement of a primary alcohol (1-hexanol) strongly favors the S(_N)2 (Substitution Nucleophilic Bimolecular) pathway.[4][5]

The S(_N)2 Reaction Mechanism

The S(_N)2 mechanism is a single, concerted step.[6] For a primary alcohol like 1-hexanol, the formation of a primary carbocation is highly energetically unfavorable, making the S(_N)1 pathway less likely. The reaction is therefore best described by the following S(_N)2 mechanism:

-

Protonation of the Alcohol: The hydroxyl group (-OH) of 1-hexanol is a poor leaving group. A strong acid, such as HBr or H(_2)SO(_4), protonates the oxygen atom of the hydroxyl group. This converts the -OH group into a much better leaving group: water (H(_2)O).[4][5]

-

Nucleophilic Attack: The bromide ion (Br

), a good nucleophile, then attacks the electrophilic carbon atom bonded to the protonated hydroxyl group. This attack occurs from the backside (180° to the leaving group).[6][7]− -

Concerted Displacement: As the new carbon-bromine bond forms, the carbon-oxygen bond of the leaving water molecule simultaneously breaks.[5][7] This entire process happens in a single, coordinated step through a trigonal bipyramidal transition state.[6][7]

Experimental Protocol: Synthesis from 1-Hexanol

A typical laboratory procedure involves treating 1-hexanol with concentrated sulfuric acid and hydrobromic acid, followed by reflux and purification.[8]

Materials:

-

1-Hexanol

-

Concentrated Sulfuric Acid (H(_2)SO(_4))

-

48% Hydrobromic Acid (HBr)

-

Sodium Bicarbonate Solution

-

Anhydrous Calcium Chloride (CaCl(_2))

Procedure:

-

Reaction Setup: In a round-bottom flask, cool 1.0 mole of 1-hexanol in an ice bath.

-

Acid Addition: Slowly add 0.5 moles of cold, concentrated sulfuric acid with constant swirling. Following this, slowly add 1.25 moles of 48% hydrobromic acid.

-

Reflux: Heat the mixture under reflux for approximately 6 hours. This provides the necessary activation energy for the reaction to proceed to completion.

-

Distillation: After reflux, assemble a distillation apparatus and purify the product via steam distillation.

-

Workup:

-

Separate the organic layer (crude this compound) using a separatory funnel.

-

Wash the crude product twice with cold, concentrated sulfuric acid to remove the primary byproduct, dihexyl ether.

-

Wash with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.

-

-

Drying and Final Distillation: Dry the product over anhydrous calcium chloride. Perform a final fractional distillation to obtain pure this compound.

Free Radical Substitution: Synthesis from Hexane

This compound can also be formed by the reaction of hexane with bromine in the presence of ultraviolet (UV) light or heat. This reaction proceeds through a free-radical substitution mechanism.[9][10]

Free Radical Substitution Mechanism

This mechanism occurs in three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond by UV light, generating two bromine radicals.[11]

-

Propagation: A bromine radical abstracts a hydrogen atom from a hexane molecule to form hydrogen bromide and a hexyl radical. This hexyl radical then reacts with another bromine molecule to produce a bromohexane molecule and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction terminates when two radicals combine to form a stable molecule. This can occur in several ways, such as two bromine radicals combining, two hexyl radicals combining, or a hexyl and a bromine radical combining.

It is important to note that this method is not very selective. The initial hydrogen abstraction can occur at any of the carbon atoms in the hexane chain (C1, C2, or C3). Bromination at secondary carbons (C2 and C3) is statistically and electronically favored because secondary radicals are more stable than primary radicals.[9][12] This results in a mixture of this compound, 2-bromohexane, and 3-bromohexane, with lower yields of the desired 1-bromo- product.[12][13]

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | C6H13Br | CID 8101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beyondbenign.org [beyondbenign.org]

- 4. brainly.com [brainly.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. quora.com [quora.com]

- 10. homework.study.com [homework.study.com]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. Solved 12) Free radical bromination of hexane results in | Chegg.com [chegg.com]

An In-depth Technical Guide to the Solubility of 1-Bromohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromohexane in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility through miscibility and provides a detailed experimental protocol for the quantitative determination of solubility.

Data Presentation: Qualitative Solubility of this compound

This compound, a nonpolar alkyl halide, is generally soluble in a wide array of organic solvents, a critical consideration for its use in organic synthesis and pharmaceutical development.[1] Its miscibility, the ability to mix in all proportions, is a strong indicator of high solubility. The following table summarizes the expected miscibility of this compound with common organic solvents based on the principle of "like dissolves like," where substances with similar polarities tend to be miscible.

| Solvent Class | Solvent Name | Polarity | Expected Miscibility with this compound |

| Alcohols | Methanol | Polar | Partially Miscible |

| Ethanol | Polar | Miscible | |

| Ketones | Acetone | Polar Aprotic | Miscible |

| Esters | Ethyl Acetate | Polar Aprotic | Miscible |

| Ethers | Diethyl Ether | Nonpolar | Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | |

| Halogenated | Dichloromethane | Polar Aprotic | Miscible |

| Aromatics | Toluene | Nonpolar | Miscible |

| Alkanes | Hexane | Nonpolar | Miscible |

| Heptane | Nonpolar | Miscible |

Experimental Protocols

The following section details a robust experimental protocol for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.

Protocol: Determination of this compound Solubility by the Gravimetric Method

1. Objective:

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

2. Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., ethanol, acetone, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Volumetric pipettes and flasks

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Drying oven

-

Desiccator

3. Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 10 mL) of the organic solvent to a clean, dry glass vial.

-

Add an excess of this compound to the solvent. The presence of a distinct second phase of this compound is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the solvent layer saturated with this compound) using a syringe fitted with a 0.2 µm filter. This step is crucial to remove any undissolved microdroplets of this compound.

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

-

Record the exact mass of the vial containing the saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without causing significant evaporation of the this compound (a gentle stream of inert gas at room temperature can also be used).

-

Once the solvent has evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

4. Data Analysis:

-

Mass of the saturated solution:

-

Mass_solution = (Mass of vial + saturated solution) - (Mass of empty vial)

-

-

Mass of dissolved this compound:

-

Mass_solute = (Mass of vial + residue) - (Mass of empty vial)

-

-

Mass of the solvent:

-

Mass_solvent = Mass_solution - Mass_solute

-

-

Solubility ( g/100 g solvent):

-

Solubility = (Mass_solute / Mass_solvent) * 100

-

5. Reporting:

The solubility of this compound in the specified solvent should be reported in g/100 g of solvent at the designated temperature. The experiment should be repeated at least three times to ensure reproducibility, and the results should be presented as the mean ± standard deviation.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solvent polarity and this compound solubility.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Bromohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-bromohexane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and research applications, including organic synthesis and drug development.

Core Physical Properties of this compound

This compound, also known as n-hexyl bromide, is a colorless to pale yellow liquid organohalide.[1][2] Its chemical formula is C₆H₁₃Br.[1] This compound is a versatile reagent in organic chemistry, often utilized as an alkylating agent to introduce a hexyl group into various molecules.[1] It plays a significant role in Grignard reactions and the synthesis of other organic compounds.[1][3] While slightly soluble in water, it is readily soluble in many organic solvents.[1]

Quantitative Data Summary

The boiling point and density of this compound have been well-characterized. The following table summarizes these critical physical constants from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 154-158 °C | at standard atmospheric pressure (760 mmHg)[2][3][4] |

| 156 °C | at standard atmospheric pressure (760 mmHg) | |

| 157-158 °C | at standard atmospheric pressure (760 mmHg)[1] | |

| Density | 1.11 g/mL | at 20 °C[1] |

| 1.176 g/mL | at 25 °C[2][3][4] |

Experimental Determination Protocols

Accurate determination of the boiling point and density of chemical compounds like this compound is fundamental in a laboratory setting. The following sections detail standard methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For a pure substance, the boiling point is a characteristic physical property. Several methods can be employed for its determination, with the choice often depending on the sample volume available.

Method 1: Simple Distillation (for larger volumes)

This method is suitable when a sufficient quantity of the liquid is available.

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask.

-

Procedure: Place the this compound sample in the distillation flask along with a few boiling chips to ensure smooth boiling. Heat the flask gently. As the liquid boils, the vapor will rise, and the temperature reading on the thermometer will increase and then stabilize.

-

Data Recording: Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point of the liquid.[6]

Method 2: Micro-Boiling Point Determination (for small volumes)

This technique is ideal when only a small amount of the substance is available.

-

Apparatus Setup: A Thiele tube or a similar heating block apparatus is used. A small test tube containing about 0.5 mL of the this compound sample is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the sample.[7]

-

Procedure: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5] The heating is then stopped.

-

Data Recording: The temperature is carefully monitored as the apparatus cools. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[7]

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.

Method: Mass and Volume Measurement

This is a straightforward and common method for determining the density of a liquid.

-

Mass Measurement:

-

Accurately weigh a clean, dry graduated cylinder or pycnometer (density bottle) using an analytical balance. Record this mass (m₁).[8]

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer.

-

Weigh the graduated cylinder or pycnometer containing the this compound. Record this mass (m₂).[8]

-

The mass of the this compound is (m₂ - m₁).

-

-

Volume Measurement:

-

If using a graduated cylinder, read the volume of the liquid directly from the markings on the cylinder.[9]

-

If using a pycnometer, the volume is the known volume of the bottle.

-

-

Calculation:

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | 111-25-1 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 1-溴己烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

1-bromohexane safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Bromohexane

Introduction

This compound (CAS No. 111-25-1), also known as hexyl bromide, is a colorless to pale yellow liquid organohalide.[1][2] With the chemical formula C6H13Br, it serves as a crucial intermediate and reagent in the synthesis of pharmaceuticals, and other organic chemicals.[1][3] Its utility in processes like Grignard reactions makes it a common substance in research and development laboratories.[4] However, its classification as a flammable liquid and an irritant necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks.

This guide provides a comprehensive overview of the safety data and handling precautions for this compound, targeted at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C6H13Br[3][5] |

| Molecular Weight | 165.07 g/mol [3][5] |

| Appearance | Colorless to pale yellow liquid[1][2][6][7] |

| Odor | Pleasant odor[3] |

| Boiling Point | 154-158 °C[6][4] |

| Melting Point | -85 °C[4] |

| Flash Point | 57 °C (134.6 °F) - closed cup[6] |

| Density | ~1.176 g/mL at 25 °C[6] |

| Vapor Density | 5.7 (vs air)[8] |

| Vapor Pressure | <10 mmHg at 20 °C |

| Solubility in Water | Slightly soluble / Immiscible[1][2][4] |

| Solubility in Solvents | Soluble in many organic solvents like ethanol (B145695) and acetone[1][2][9] |

| Refractive Index | n20/D 1.448 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| Classification | Hazard Statement (H-Code) | Description |

| Flammable liquids (Category 3) | H226[3][5] | Flammable liquid and vapor |

| Skin irritation (Category 2) | H315[3][5] | Causes skin irritation |

| Eye irritation (Category 2A) | H319[3][5] | Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335[3][5] | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | H411[3] | Toxic to aquatic life with long lasting effects |

Toxicological Data

Toxicological data provides crucial information on the potential health effects of exposure.

| Route of Exposure | Species | Value |

| Inhalation (LC50) | Rat | 550,000 mg/m³/30 min[9][10][11] |

| Oral (LD50) | Rat | 3300 mg/kg[9] |

| Intraperitoneal (LD50) | Mouse | 1,226 mg/kg[10][11] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to ensure safety when working with this compound.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[9][12] Use of explosion-proof ventilation systems is required.[8]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][12]

Personal Protective Equipment (PPE)

A systematic approach to personal protection is mandatory. The diagram below illustrates the required PPE.

Figure 1: Personal Protective Equipment (PPE) for this compound.

Precautions for Safe Handling

-

Keep away from all sources of ignition, including heat, sparks, and open flames. No smoking.[13][5]

-

Use only non-sparking tools.[12]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfer.[5][12]

-

Wash hands thoroughly after handling and before breaks.[5]

Conditions for Safe Storage

-

Keep containers tightly closed and sealed.[5][11] Opened containers must be carefully resealed and kept upright to prevent leakage.[5][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][11]

-

The designated storage class is for flammable liquids.[5]

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure. Always show the Safety Data Sheet to attending medical personnel.[1][5]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[5][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[3][5] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Consult an ophthalmologist.[1][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][5][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[5][11] Water mist may be used to cool unopened containers.[7][11]

-

Unsuitable Extinguishing Media: Solid streams of water may be ineffective.[11]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures (Spill Protocol)

A systematic workflow must be followed in the event of a spill to ensure safety and minimize environmental contamination.

Figure 2: Workflow for this compound Spill Response.

Conclusion

This compound is an indispensable chemical in synthetic chemistry, but its inherent hazards demand rigorous safety practices. A comprehensive understanding of its properties, coupled with the disciplined implementation of handling, storage, and emergency protocols, is paramount for the protection of laboratory personnel and the environment. By adhering to the guidelines outlined in this document, researchers and scientists can effectively mitigate the risks associated with the use of this compound.

References

- 1. atamankimya.com [atamankimya.com]

- 2. CAS 111-25-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H13Br | CID 8101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 111-25-1 [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. nbinno.com [nbinno.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Bromohexane (CAS 111-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of 1-bromohexane (CAS 111-25-1). It includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and purification, and its application in Grignard reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed methodologies and structured data for practical laboratory applications.

Chemical Structure and Identification

This compound, also known as n-hexyl bromide, is a primary alkyl halide. The bromine atom is covalently bonded to the terminal carbon of a six-carbon aliphatic chain.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[6] It is characterized by its immiscibility with water and solubility in many organic solvents.[6]

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Density | 1.176 g/mL at 25 °C | [1][2][3][4][7][8] |

| Melting Point | -84.7 °C to -85 °C | [1][2][3][4][7][8][9][10][11] |

| Boiling Point | 154-158 °C | [1][2][3][4][7][8][9][11] |

| Refractive Index (n²⁰/D) | 1.448 | [1][2][3][4][7] |

| Vapor Pressure | <10 mmHg at 20 °C | [2][3][4][8] |

| Vapor Density | 5.7 (vs air) | [2][3][4][8] |

| Flash Point | 57 °C (135 °F) | [1][8] |

| Solubility in Water | Insoluble | [1][8] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [1] |

Experimental Protocols

Synthesis of this compound from 1-Hexanol (B41254)

This protocol describes the synthesis of this compound via a nucleophilic substitution reaction (SN2) using 1-hexanol and hydrobromic acid with sulfuric acid as a catalyst.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 0.5 moles of concentrated sulfuric acid to 1 mole of 1-hexanol while cooling the flask in an ice bath.

-

Addition of Hydrobromic Acid: Slowly add 1.25 moles of 48% hydrobromic acid to the mixture.

-

Reflux: Heat the reaction mixture to boiling and maintain a gentle reflux for 6 hours.[7]

-

Work-up and Extraction: After cooling, transfer the mixture to a separatory funnel. The organic layer containing this compound will separate from the aqueous layer.

-

Washing: Wash the organic layer sequentially with cold concentrated sulfuric acid (to remove any unreacted alcohol and dialkyl ether byproduct), water, 10% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[7]

-

Drying: Dry the crude this compound over anhydrous calcium chloride.

-

Purification: Purify the dried product by fractional distillation, collecting the fraction that boils between 154-158 °C.[7]

Grignard Reagent Formation and Reaction

This compound is a common starting material for the preparation of the hexyl Grignard reagent, a versatile nucleophile in organic synthesis.

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether to the magnesium. The reaction is initiated when bubbling and a cloudy appearance are observed. Gentle warming may be necessary.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent dropwise.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product can be further purified by flash column chromatography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different methylene (B1212753) groups and the terminal methyl group. The methylene group attached to the bromine atom (C1) is the most deshielded and appears as a triplet at approximately 3.4 ppm.

-

¹³C NMR: The carbon NMR spectrum shows six distinct signals for the six carbon atoms of the hexyl chain. The carbon atom bonded to the bromine (C1) is observed at approximately 33.4 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic C-H stretching vibrations for the alkyl chain in the region of 2850-2960 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, around 650-550 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns include the loss of the bromine atom and cleavage of the alkyl chain.

Safety and Handling

This compound is a flammable liquid and vapor.[1][12] It causes skin and eye irritation and may cause respiratory irritation.[1][12]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][12]

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][12]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS 111-25-1) is a fundamental alkyl halide with well-defined chemical and physical properties. Its utility as a precursor for Grignard reagents and in various nucleophilic substitution reactions makes it a valuable building block in organic synthesis. The experimental protocols and data presented in this guide provide a solid foundation for its safe and effective use in a research and development setting.

References

- 1. prepchem.com [prepchem.com]

- 2. Solved D. Draw the mechanism to generate this compound from | Chegg.com [chegg.com]

- 3. This compound(111-25-1) IR Spectrum [chemicalbook.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Solved H NMR spectrum of a mixture of this compound and | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(111-25-1) 13C NMR spectrum [chemicalbook.com]

- 9. This compound Supplier|High-Purity Hexyl Bromide [benchchem.com]

- 10. Hexane, 1-bromo- [webbook.nist.gov]

- 11. atamankimya.com [atamankimya.com]

- 12. Hexane, 1-bromo- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of 1-Bromohexane with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-bromohexane with a range of strong bases. As a primary alkyl halide, this compound serves as a valuable substrate for investigating the competitive nature of nucleophilic substitution (S(_N)2) and bimolecular elimination (E2) reactions. Understanding the factors that govern these pathways is paramount for controlling reaction outcomes and achieving desired synthetic targets in drug development and other chemical research. This document details the underlying mechanisms, presents quantitative data on product distributions, and provides explicit experimental protocols for key reactions.

Core Principles: The S(_N)2 and E2 Competition

The reaction of this compound with a strong base is a classic example of the competition between two primary mechanistic pathways:

-

S(_N)2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a substitution product. The rate of this reaction is dependent on the concentration of both the this compound and the base. Due to the primary nature of this compound, the carbon atom is relatively unhindered, making it a good candidate for S(_N)2 reactions.[1][2]

-

E2 (Bimolecular Elimination): This is a concerted, one-step reaction where the base abstracts a proton from a carbon atom adjacent (β-carbon) to the carbon bearing the bromine, simultaneously leading to the formation of a double bond and the expulsion of the bromide ion. This pathway results in the formation of an alkene. The rate of the E2 reaction is also dependent on the concentration of both the substrate and the base.

The balance between these two competing pathways is influenced by several key factors:

-

Nature of the Base: The strength and steric bulk of the base are critical.

-

Strong, Unhindered Bases (e.g., hydroxide, ethoxide, methoxide) can act as both nucleophiles and bases, often leading to a mixture of S(_N)2 and E2 products.[3]

-

Strong, Sterically Hindered Bases (e.g., potassium tert-butoxide) favor E2 elimination as their bulkiness impedes their ability to act as nucleophiles and attack the sterically accessible β-protons.[4][5]

-

-

Solvent: The choice of solvent can influence the nucleophilicity and basicity of the base.

-

Protic Solvents (e.g., ethanol, water) can solvate the base, potentially reducing its nucleophilicity and favoring elimination.[3]

-

Aprotic Solvents (e.g., THF, DMSO) do not solvate the anionic base as effectively, enhancing its basicity and nucleophilicity.

-

-

Temperature: Higher reaction temperatures generally favor elimination over substitution. E2 reactions have a higher activation energy than S(_N)2 reactions, and the increase in entropy associated with the formation of more product molecules in elimination reactions makes them more favorable at elevated temperatures.

-

Concentration of the Base: Higher concentrations of the base tend to favor the bimolecular E2 reaction.[3]

Data Presentation: Product Distribution in the Reaction of this compound with Strong Bases

The following tables summarize the quantitative outcomes of the reaction of this compound with various strong bases under different experimental conditions.

| Base/Solvent | Temperature (°C) | S(_N)2 Product (Yield %) | E2 Product (Yield %) | Major Product | Reference(s) |

| Sodium Ethoxide (NaOEt) in Ethanol | Reflux | 1-Ethoxyhexane (Significant) | 1-Hexene (Significant) | Mixture | [6][7] |

| Potassium tert-Butoxide (KOtBu) in THF | 0-20 | 1-tert-Butoxyhexane (Negligible) | 1-Hexene (Major) | 1-Hexene | [8][9] |

| Sodium Hydroxide (NaOH) in Ethanol/Water | Reflux | 1-Hexanol (Major) | 1-Hexene (Minor) | 1-Hexanol | [2][10] |

| Sodium Methoxide (NaOMe) in Methanol | Reflux | 1-Methoxyhexane (Major) | 1-Hexene (Minor) | 1-Methoxyhexane | [11] |

| Sodium Amide (NaNH(_2)) in Liquid Ammonia | -33 | Hexylamine (Possible) | 1-Hexene (Possible) | Varies | [12][13][14] |

Note: The reaction with sodium amide can lead to the formation of the corresponding amine via nucleophilic substitution or act as a very strong base for elimination. The product distribution is highly dependent on the reaction conditions.

Signaling Pathways and Experimental Workflows

The logical flow of predicting the reaction outcome and the general experimental workflow can be visualized using the following diagrams.

Caption: Decision pathway for predicting S(_N)2 vs. E2 reactions of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemist.sg [chemist.sg]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. homework.study.com [homework.study.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. brainly.com [brainly.com]

- 13. organic chemistry - Reactions of alkynes with sodium/ammonia vs sodium amide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Khan Academy [khanacademy.org]

Methodological & Application

Application Notes and Protocols for the Formation of Grignard Reagents Using 1-Bromohexane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of hexylmagnesium bromide, a Grignard reagent, from 1-bromohexane. These protocols are intended for use by trained professionals in a laboratory setting. Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric; therefore, appropriate safety precautions must be taken at all times.

Introduction

Grignard reagents, with the general formula R-Mg-X, are powerful organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of an organic halide with magnesium metal in an ethereal solvent forms the basis of their preparation.[2] this compound serves as a common precursor for the generation of hexylmagnesium bromide, a versatile reagent for introducing a hexyl group into various molecules.[3] This is particularly valuable in the synthesis of pharmaceuticals and other complex organic targets.[4]

The formation of a Grignard reagent is a nuanced process where the magnesium metal inserts into the carbon-halogen bond.[5] This process inverts the polarity of the carbon atom, transforming it from an electrophilic site in this compound to a highly nucleophilic one in hexylmagnesium bromide. This "umpolung" is the cornerstone of Grignard reactivity.

This document outlines the critical parameters for the successful and safe synthesis of hexylmagnesium bromide, including reaction conditions, solvent choice, initiation techniques, and subsequent reactions with common electrophiles.

Safety Precautions

Extreme caution is paramount when working with Grignard reagents.

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, such as water and alcohols, which will quench the reagent. All glassware must be rigorously dried, and anhydrous solvents must be used.[5]

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[5]

-

Fire Hazard: The ethereal solvents used (diethyl ether and tetrahydrofuran) are highly flammable. The Grignard formation is also exothermic. Ensure no open flames are nearby and have an ice bath ready to control the reaction temperature.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formation and reaction of hexylmagnesium bromide. Please note that yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Table 1: Reaction Parameters for the Formation of Hexylmagnesium Bromide

| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (B95107) (THF) |

| Molar Ratio (Mg:this compound) | 1.1 - 1.5 : 1 | 1.1 - 1.5 : 1 |

| Initiation Temperature | Room Temperature | Room Temperature |

| Reaction Temperature | Gentle reflux (~35 °C) | Gentle reflux (~66 °C) |

| Typical Reaction Time | 1 - 3 hours | 1 - 3 hours |

| Reported Concentration | ~2.0 M[4] | ~1.0 M |

| Typical Yield | 80-95% (estimated) | 85-98% (estimated) |

Table 2: Initiators for Grignard Formation

| Initiator | Molar Amount (approx.) | Observations |

| Iodine (I₂) | 1-2 small crystals | A purple color will appear and then fade as the reaction initiates. |

| 1,2-Dibromoethane (B42909) | 3-5 drops | Evolution of ethylene (B1197577) gas indicates initiation. |

Table 3: Common Reactions of Hexylmagnesium Bromide with Electrophiles

| Electrophile | Product Type | Molar Ratio (Grignard:Electrophile) | Typical Yield |

| Formaldehyde | Primary Alcohol (Heptan-1-ol) | 1.1 : 1 | 70-85% |

| Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol (Octan-2-ol) | 1.1 : 1 | 75-90% |

| Ketone (e.g., Acetone) | Tertiary Alcohol (2-Methyl-octan-2-ol) | 1.1 : 1 | 80-95% |

| Carbon Dioxide (CO₂) | Carboxylic Acid (Heptanoic Acid) | 1.1 : 1 | 60-75% |

Experimental Protocols

Protocol 1: Formation of Hexylmagnesium Bromide

This protocol describes the synthesis of hexylmagnesium bromide from this compound and magnesium turnings.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or anhydrous tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and glass stopper (all oven- or flame-dried)

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Magnetic stirrer and stir bar

-

Heating mantle and ice-water bath

Procedure:

-

Apparatus Setup: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas line. Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Preparation:

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent (diethyl ether or THF).

-

-

Initiation:

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.

-

Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the flask.

-

Stir the mixture. The reaction is initiated when the iodine color disappears, bubbling is observed, and the solution becomes cloudy and warm. Gentle heating may be required to start the reaction.

-

-

Addition:

-

Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

If the reaction becomes too vigorous, cool the flask with an ice-water bath.

-

-

Completion:

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution should be a cloudy grey or brownish color.

-

-

Titration (Optional but Recommended): Before use, it is advisable to determine the exact concentration of the Grignard reagent by titration. A common method involves titration against a standardized solution of sec-butanol in xylene with 1,10-phenanthroline (B135089) as an indicator.

Protocol 2: Reaction of Hexylmagnesium Bromide with Acetone (B3395972)

This protocol details the reaction of the prepared hexylmagnesium bromide with acetone to form 2-methyl-octan-2-ol.

Materials:

-

Hexylmagnesium bromide solution (from Protocol 1)

-

Anhydrous acetone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a separate dry flask under an inert atmosphere, prepare a solution of anhydrous acetone (1.0 equivalent) in the same anhydrous solvent used for the Grignard preparation. Cool this solution in an ice-water bath.

-

Addition: Slowly add the hexylmagnesium bromide solution (1.1 equivalents) to the stirred acetone solution via a dropping funnel or syringe. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Work-up:

-

Cool the reaction mixture in an ice-water bath.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude tertiary alcohol can be purified by distillation or column chromatography.

Visualizations

References

- 1. leah4sci.com [leah4sci.com]

- 2. Buy this compound | 111-25-1 [smolecule.com]

- 3. atamankimya.com [atamankimya.com]

- 4. 己基溴化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]

Synthesis of Hexylmagnesium Bromide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of hexylmagnesium bromide, a versatile Grignard reagent crucial for the formation of carbon-carbon bonds in organic synthesis. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful preparation of this organometallic compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of hexylmagnesium bromide.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Bromohexane | 1.0 equivalent | Limiting reagent |

| Magnesium Turnings | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide.[1] |

| Solvent | ||

| Anhydrous Diethyl Ether | ~3-4 mL per gram of Mg | Essential for stabilization of the Grignar reagent.[1] |

| Reaction Conditions | ||

| Initiation Temperature | Room temperature | The reaction is exothermic and may require cooling to control.[1] |

| Reaction Temperature | Gentle reflux (~34°C) | Maintained by the exothermicity of the reaction. |

| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of most of the magnesium.[1] |

| Yield | ||

| Expected Yield | 70 - 90% | Yields can be affected by side reactions like Wurtz coupling.[1] |

Experimental Protocol

This protocol outlines the synthesis of hexylmagnesium bromide from this compound and magnesium turnings in anhydrous diethyl ether.

Materials and Equipment

-

This compound (C₆H₁₃Br)

-

Magnesium turnings (Mg)

-

Anhydrous diethyl ether (Et₂O)

-

Iodine crystal (I₂) (for initiation)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Glass stopper

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Syringes and needles

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Drying agent (e.g., anhydrous sodium sulfate)

Safety Precautions

-

This compound: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a fume hood away from ignition sources.

-

Grignard Reagents: Hexylmagnesium bromide is highly reactive, especially with water and protic solvents. The reaction is exothermic and can become vigorous. Handle under an inert atmosphere at all times.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile gloves).

Reaction Setup

-

Drying Glassware: All glassware must be scrupulously dried before use to prevent quenching of the Grignard reagent. This can be achieved by oven-drying at >120°C for several hours and assembling the apparatus while hot, allowing it to cool under a stream of inert gas.

-

Apparatus Assembly: Assemble the three-neck round-bottom flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to an inert gas line with a bubbler. A magnetic stir bar is placed in the flask.

Synthesis Procedure

-

Magnesium Preparation: In the dried three-neck flask, place the magnesium turnings (1.2 equivalents).

-

Initiation: Add a single small crystal of iodine to the flask containing the magnesium. The iodine helps to activate the magnesium surface.

-

Solvent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

-

Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Reaction Initiation: Add a small portion (a few milliliters) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun or water bath may be necessary to start the reaction. Once initiated, the reaction is exothermic and should sustain a gentle reflux.

-

Addition of this compound: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled in an ice bath.

-

Completion of Reaction: After the addition of the this compound solution is complete, continue to stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, indicated by the cessation of reflux and the disappearance of most of the magnesium turnings. The resulting solution of hexylmagnesium bromide will be cloudy and grayish-brown.

Workup and Isolation (Titration for Concentration)

The concentration of the prepared Grignard reagent should be determined by titration before its use in subsequent reactions. A common method is titration against a standard solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of hexylmagnesium bromide.

Signaling Pathway (Reaction Mechanism)

Caption: Overall reaction for the formation of hexylmagnesium bromide.

References

Application Notes and Protocols for Williamson Ether Synthesis using 1-Bromohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This document provides a detailed protocol for the synthesis of hexyl ethers using 1-bromohexane as the alkylating agent. The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide or phenoxide acts as the nucleophile. This application note includes a comprehensive experimental protocol, a summary of reaction parameters in a tabular format, and a visual representation of the experimental workflow and the underlying reaction mechanism.

Introduction